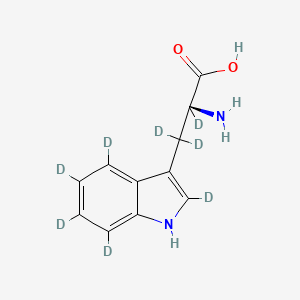

L-Tryptophan-d8

Description

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D |

InChI Key |

QIVBCDIJIAJPQS-CIATZEAISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Hydrogen-Deuterium Exchange

The most widely documented method for L-Tryptophan-d8 synthesis involves acid-catalyzed hydrogen-deuterium (H–D) exchange. This approach leverages deuterated solvents and acids to replace hydrogen atoms at specific positions on the indole ring and side chain of L-tryptophan.

Reaction Conditions and Optimization

- Deuterium Source : A mixture of 20 wt% D₂SO₄ in CD₃OD (deuterated methanol) serves as the primary deuterating agent.

- Temperature : Reactions are conducted at 60–90°C under sealed conditions to prevent solvent evaporation and ensure efficient isotopic exchange.

- Duration : Optimal deuteration is achieved after 20–65 hours, depending on substrate concentration and temperature.

Key Findings:

- Deuterium Incorporation : This method achieves >95% average deuterium incorporation at the C2, C4, C5, C6, and C7 positions of the indole ring, along with partial deuteration of the alanine side chain.

- Optical Purity : Chiral HPLC analysis confirms retention of enantiomeric excess (>99% ee), critical for biological applications.

Enzymatic Synthesis Using Tryptophan Synthase

Enzymatic methods employ tryptophan synthase (TrpB) or tryptophanase to catalyze the condensation of deuterated indole with serine derivatives.

Substrate Preparation

Comparative Analysis of Preparation Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Deuterium Source | D₂SO₄/CD₃OD | Deuterated indole + serine |

| Reaction Time | 20–65 hours | 48–72 hours |

| Isotopic Purity | >95% | 70–85% |

| Optical Purity | >99% ee | >99% ee |

| Scalability | High (gram to kilogram scale) | Moderate (milligram scale) |

| Cost | Moderate | High |

Challenges and Innovations

Side Reactions and Byproducts

Quality Control and Characterization

Analytical Techniques

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form compounds such as indole-3-acetaldehyde and indole-3-acetic acid.

Reduction: Reduction reactions can convert this compound into compounds like tryptamine.

Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as high temperatures and pressures.

Major Products Formed

Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

Reduction: Tryptamine.

Substitution: Various indole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Metabolic Studies

L-Tryptophan-d8 is widely used in metabolic research to trace the pathways of tryptophan metabolism. Its incorporation into metabolic pathways allows researchers to study the kinetics of tryptophan conversion into serotonin and other metabolites.

- Case Study: Kynurenine Pathway Analysis

A study utilized a liquid chromatography-mass spectrometry (LC-MS) method to quantify L-Tryptophan and its metabolites in human plasma. The deuterated form was used as an internal standard to improve accuracy in measuring tryptophan levels in patients with end-stage renal disease, demonstrating its utility in clinical diagnostics .

2. Psychiatric Research

Research has shown that L-Tryptophan influences serotonin levels, which are linked to mood disorders. This compound can be employed in studies assessing the effects of tryptophan supplementation on psychiatric conditions.

- Clinical Trials

Clinical trials have explored L-Tryptophan supplementation's efficacy in treating depression and anxiety disorders. By using this compound, researchers can track metabolic changes more effectively, linking them to behavioral outcomes .

3. Food Science

this compound is also applied in food science for analyzing amino acid profiles in various food products.

- Application: Nutritional Analysis

A comprehensive study on wine vinegars highlighted the amino acid content, including tryptophan levels. The use of this compound allowed for precise quantification of tryptophan content across different samples, providing insights into their nutritional value .

Table 1: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Tracing tryptophan metabolism | Enhanced accuracy in quantifying metabolites |

| Psychiatric Research | Studying effects on mood disorders | Links between tryptophan levels and mood |

| Food Science | Analyzing amino acid profiles | Precise quantification of nutritional content |

Table 2: Case Studies Utilizing this compound

| Study Focus | Methodology | Outcome |

|---|---|---|

| Kynurenine Pathway | LC-MS with deuterated standard | Accurate measurement of metabolites |

| Depression Treatment | Clinical trials with supplementation | Positive effects on mood symptoms |

| Nutritional Analysis | Amino acid profiling in food products | Insights into health benefits of food items |

Mechanism of Action

L-Tryptophan-d8 exerts its effects by participating in the same metabolic pathways as non-labeled L-Tryptophan. It serves as a precursor for the synthesis of serotonin, melatonin, and niacin. The incorporation of deuterium does not significantly alter its biological activity but allows for precise tracking in metabolic studies. The primary molecular targets include tryptophan hydroxylase, which converts L-Tryptophan to 5-hydroxytryptophan, and subsequent enzymes involved in serotonin and melatonin synthesis .

Comparison with Similar Compounds

Isotopic Labeling and Structural Differences

L-Tryptophan-d8 belongs to a class of deuterated amino acids used as internal standards. Key comparisons include:

*Molecular weight varies based on ¹³C positions.

Key Insights :

- Deuterium vs. ¹⁵N/¹³C : Deuterium labeling is preferred for MS due to minimal mass shift and cost-effectiveness. In contrast, ¹⁵N or ¹³C labels are used in NMR or carbon-tracing experiments .

- Specificity : Each labeled compound is tailored to its target analyte. For example, L-Kynurenine-d6 tracks tryptophan catabolism, while this compound measures intact tryptophan levels .

Physical and Chemical Properties

- Solubility and Stability: this compound is soluble in water and organic solvents (e.g., DMSO, methanol). It requires storage at 4°C in sealed containers to prevent degradation, similar to non-deuterated tryptophan .

- Purity: Commercial preparations exceed 98% purity, critical for minimizing background noise in sensitive assays .

Biological Activity

L-Tryptophan-d8 is a deuterated form of the essential amino acid L-Tryptophan, which plays a critical role in various biological processes, particularly as a precursor to neurotransmitters such as serotonin and melatonin. This article explores the biological activity of this compound, including its metabolic functions, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

This compound (CAS#: 1233395-93-1) retains the fundamental properties of L-Tryptophan but includes deuterium atoms that can affect its metabolic pathways and pharmacokinetics. The incorporation of deuterium is often used in drug development to enhance stability and bioavailability while minimizing side effects .

Metabolic Functions

L-Tryptophan is involved in several key metabolic pathways:

- Serotonin Synthesis : As the sole precursor for serotonin, L-Tryptophan significantly influences mood regulation, cognition, and behavior .

- Melatonin Production : It is also essential for melatonin synthesis, which regulates sleep cycles.

- NAD/NADP Synthesis : Tryptophan contributes to the production of NAD and NADP, coenzymes vital for cellular energy metabolism .

The deuteration in this compound may alter these metabolic processes, potentially enhancing its efficacy in clinical applications.

Pharmacokinetics

Deuterated compounds like this compound exhibit distinct pharmacokinetic properties compared to their non-deuterated counterparts. Studies suggest that deuteration can lead to:

- Improved Stability : Deuterium substitution may reduce metabolic degradation, leading to longer half-lives in circulation.

- Altered Distribution : The presence of deuterium can modify tissue distribution patterns, affecting overall bioavailability and therapeutic outcomes .

Antimicrobial Properties

Research has shown that tryptophan possesses antimicrobial properties by inhibiting biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanisms involve downregulating quorum-sensing linked genes, which are crucial for biofilm development . This suggests that this compound could potentially retain or enhance these properties due to its altered pharmacokinetics.

Case Studies

- Mood Disorders : Clinical trials have investigated the role of tryptophan supplementation in treating mood disorders. Results indicate that increasing tryptophan levels can improve serotonin synthesis and alleviate symptoms of depression and anxiety .

- Cancer Immunotherapy : A study involving the administration of tryptophan-rich diets alongside ICIs showed enhanced tumor control and survival rates in melanoma patients. The findings underscore the potential for dietary manipulation of tryptophan levels to augment cancer therapies .

Data Table: Comparison of Biological Activities

| Activity | L-Tryptophan | This compound |

|---|---|---|

| Serotonin Precursor | Yes | Yes |

| Melatonin Precursor | Yes | Yes |

| NAD/NADP Synthesis | Yes | Yes |

| Antitumor Activity | Yes | Potentially |

| Antimicrobial Activity | Yes | Potentially |

Q & A

Q. What is the role of L-Tryptophan-d8 in pharmacokinetic and metabolic tracer studies?

this compound, a deuterium-labeled isotopologue of L-tryptophan, is primarily used as an internal standard in quantitative mass spectrometry to improve accuracy by correcting for matrix effects and instrument variability. Its stable isotopic labeling minimizes interference with endogenous tryptophan, enabling precise tracking of metabolic flux in pathways like serotonin and kynurenine synthesis . Methodologically, researchers should prepare calibration curves using serial dilutions of this compound alongside unlabeled tryptophan, ensuring deuterium incorporation does not alter retention times in HPLC or LC-MS setups .

Q. How is this compound synthesized and characterized for research use?

Synthesis involves catalytic deuteration of L-tryptophan precursors or microbial biosynthesis using deuterated media. Post-synthesis, characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and liquid chromatography-mass spectrometry (LC-MS) to verify purity (>98%) and isotopic enrichment. Researchers must reference Certificate of Analysis (COA) documents for batch-specific data, including residual solvent levels and heavy isotope abundance .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While this compound is not classified as acutely toxic, standard precautions include using gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Storage should be in airtight containers at -20°C to prevent degradation. Safety Data Sheets (SDS) must be reviewed for spill management (e.g., neutralization with inert absorbents) and disposal guidelines compliant with local regulations .

Q. Which analytical techniques are optimal for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection (280 nm) or LC-MS/MS using multiple reaction monitoring (MRM) transitions are standard. For LC-MS, mobile phases typically comprise 0.1% formic acid in water/acetonitrile, with C18 columns providing optimal separation. Researchers should validate methods via spike-recovery experiments in relevant matrices (e.g., plasma, brain tissue) to account for ion suppression or enhancement .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence experimental outcomes in enzyme activity assays with this compound?

Deuterium substitution at specific positions (e.g., indole ring vs. side chain) can alter binding affinity to enzymes like tryptophan hydroxylase or indoleamine 2,3-dioxygenase (IDO). For example, deuterium at the α-carbon may slow enzymatic cleavage rates due to increased bond strength, requiring researchers to adjust incubation times or substrate concentrations in kinetic studies. Controls using unlabeled tryptophan are critical to isolate isotopic effects .

Q. How can researchers resolve contradictory data on this compound’s stability in longitudinal metabolic studies?

Discrepancies in stability (e.g., deuterium loss via exchange in aqueous media) require pre-study stability tests under experimental conditions (pH, temperature). Use of deuterium oxide (D2O) in buffers can reduce protium exchange. Data normalization to internal standards with similar deuteration patterns is recommended .

Q. What strategies optimize this compound detection in complex matrices like cerebrospinal fluid (CSF)?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves selectivity by removing phospholipids. For LC-MS, employing hydrophilic interaction chromatography (HILIC) enhances retention of polar metabolites. Researchers should also use isotopically labeled internal standards for matrix-matched calibration .

Q. What ethical considerations apply to human studies involving deuterated tryptophan administration?

Protocols must comply with GDPR for data privacy (e.g., anonymizing participant IDs) and obtain informed consent detailing potential risks of deuterated compounds. Institutional Review Board (IRB) approvals should address long-term isotopic retention and exclusion criteria for vulnerable populations .

Q. How does this compound interact with immune modulation pathways in preclinical models?

In studies mimicking the IDO-mediated tryptophan depletion mechanism (critical in fetal tolerance), this compound can help quantify local tryptophan catabolism. Researchers should pair tracer infusion with IDO inhibitors (e.g., 1-methyl-tryptophan) to dissect enzyme-specific vs. non-specific effects .

Q. What statistical approaches address variability in this compound tracer studies across heterogeneous cohorts?

Mixed-effects models are preferred for longitudinal data to account for individual variations in metabolism. Bootstrapping or Monte Carlo simulations can quantify uncertainty in deuterium enrichment measurements, especially in low-abundance samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.